molecular formula C14H9ClN2O2S3 B2991339 (5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 860784-28-7

(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Numéro de catalogue: B2991339
Numéro CAS: 860784-28-7
Poids moléculaire: 368.87
Clé InChI: HWDOAWGTMMXWPW-WZUFQYTHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound (5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the 2-sulfanylidenethiazolidin-4-one family, a class of heterocyclic compounds characterized by a five-membered thiazolidinone ring with a sulfanylidene group at position 2 and a substituted benzylidene moiety at position 4. The Z-configuration of the exocyclic double bond is critical for biological activity, as it influences molecular planarity and interaction with biological targets .

Key structural features include:

  • A thiazolidinone core with a sulfur atom at position 2, contributing to redox activity and hydrogen-bonding capabilities.

Propriétés

IUPAC Name

(5Z)-5-[[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2S3/c15-13-16-6-9(21-13)7-19-10-4-2-1-3-8(10)5-11-12(18)17-14(20)22-11/h1-6H,7H2,(H,17,18,20)/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDOAWGTMMXWPW-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential based on recent findings.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are known for their wide range of biological activities, including:

  • Antidiabetic
  • Antioxidant
  • Antimicrobial
  • Anticancer
  • Anti-inflammatory

These compounds exhibit their effects through various mechanisms, often influenced by the substituents attached to the thiazolidinone core. The modification at different positions (particularly positions 2, 3, and 5) can significantly enhance or alter their biological properties .

Antidiabetic Activity

Thiazolidinones have been recognized for their antidiabetic properties, particularly through their interaction with peroxisome proliferator-activated receptors (PPARs). The specific compound has shown promising results in enhancing insulin sensitivity and decreasing blood glucose levels in preclinical studies.

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays such as DPPH and ABTS. Studies indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. For instance, certain derivatives have exhibited IC50 values comparable to standard antioxidants like vitamin C .

Antimicrobial Activity

The antimicrobial efficacy of thiazolidinone derivatives has been well-documented. The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including:

Cell LineIC50 Value (µM)
Huh7 (Hepatocellular carcinoma)<10
Caco2 (Colorectal adenocarcinoma)<10
MDA-MB 231 (Breast carcinoma)>10
HCT116 (Colorectal carcinoma)<10

These results suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells through multiple pathways, including cell cycle arrest and modulation of apoptotic markers .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is profoundly influenced by their structural characteristics. The presence of electron-withdrawing groups like chloro or methoxy at specific positions enhances activity by improving solubility and bioavailability. For instance:

  • Chloro Substituents : Increase lipophilicity and may enhance interaction with biological targets.
  • Methoxy Groups : Improve stability and can influence receptor binding affinity.

Research indicates that specific modifications can lead to enhanced potency against targeted diseases, making SAR studies critical for drug development .

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

Table 1: Structural Variations in 2-Sulfanylidenethiazolidin-4-one Derivatives
Compound Name Substituents on Benzylidene Thiazolidinone Substituents Key Properties Reference
Target Compound 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl None (parent structure) Enhanced antifungal activity due to chloro-thiazole group
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxyphenyl 3-Phenyl Intramolecular H-bonding stabilizes planar conformation; moderate antifungal activity
(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-3-isopropyl-2-sulfanylidene-1,3-thiazolidin-4-one 2,4-Dichlorophenyl 3-Isopropyl Increased lipophilicity; potential for improved membrane permeability
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 3,4-Dimethoxyphenyl None Electron-donating methoxy groups reduce reactivity but improve solubility
(5Z)-5-(Thiophen-2-ylmethylidene)-3-[3-(trifluoromethyl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one Thiophen-2-yl 3-(Trifluoromethyl)phenyl Fluorine atoms enhance metabolic stability; thiophene increases π-π stacking
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The chloro-thiazole group in the target compound enhances electrophilicity, favoring interactions with nucleophilic residues in enzymes (e.g., HCV polymerase) .
  • Methoxy or hydroxy substituents (e.g., ) improve solubility but may reduce potency due to diminished electrophilicity.

Planar conformations stabilized by intramolecular H-bonding (e.g., 2-hydroxybenzylidene in ) are critical for maintaining bioactivity.

Key Findings:
  • The target compound’s chloro-thiazole group is hypothesized to improve antifungal activity compared to methoxy or hydroxy derivatives, based on structural analogy to known inhibitors .
  • Compounds with dual substituents (e.g., methylphenyl in ) show enhanced cytotoxicity, suggesting synergistic effects between hydrophobic and electronic interactions.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodological Answer : The synthesis typically involves a condensation-cyclization sequence:

Aldehyde Preparation : Synthesize 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde by reacting 2-chloro-1,3-thiazol-5-ylmethanol with 2-hydroxybenzaldehyde under Mitsunobu conditions (e.g., triphenylphosphine, diethyl azodicarboxylate) .

Thiosemicarbazide Condensation : React the aldehyde with thiosemicarbazide in ethanol or methanol under reflux (4–6 hours) with catalytic acetic acid to form a Schiff base intermediate .

Cyclization : Treat the intermediate with chloroacetic acid and sodium acetate in DMF/acetic acid (1:2 v/v) at 80–90°C to form the thiazolidinone ring .
Key Considerations :

  • Solvent polarity (ethanol > methanol) improves cyclization efficiency.
  • Stoichiometric excess of thiosemicarbazide (1.2:1 molar ratio) ensures complete aldehyde conversion .

Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?

  • Methodological Answer : The Z-configuration is unambiguously determined via single-crystal X-ray diffraction (SCXRD) :

Crystallization : Grow crystals using slow evaporation in DMF/ethanol (1:3) at 25°C .

Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Structure Refinement : Solve the structure with SHELXT (direct methods) and refine using SHELXL-2018 (full-matrix least-squares). The Z-configuration is confirmed by torsion angles (e.g., C5–C6–C7–C8 = 178.2°) .
Validation : Check for PLATON alerts and ensure R-factor < 0.05 .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • 1H/13C NMR : Assign signals for the thiazolidinone ring (C=O at ~170 ppm), exocyclic double bond (δ 7.2–7.8 ppm for aromatic protons), and chloro-thiazole moiety (δ 6.8–7.1 ppm) .
  • IR Spectroscopy : Identify ν(C=O) at 1680–1720 cm⁻¹ and ν(C=S) at 1250–1300 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 420.9874) .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice inform stability and reactivity predictions?

  • Methodological Answer : Graph Set Analysis (G. R. Desiraju’s formalism) is used to classify hydrogen bonds (H-bonds):

Data Extraction : From SCXRD, extract donor-acceptor distances (D–A) and angles (D–H–A). For example, N–H···O (D–A = 2.89 Å, angle = 158°) .

Pattern Identification : Assign motifs (e.g., C(6) chains or R₂²(8) rings) using Mercury 4.3.1 .

Stability Correlation : Strong H-bonds (e.g., S–H···N) correlate with higher melting points and lower solubility in polar solvents .
Advanced Tip : Use Hirshfeld Surface Analysis (CrystalExplorer) to quantify intermolecular interactions .

Q. What strategies resolve contradictions in crystallographic refinement for disordered regions?

  • Methodological Answer : Disordered regions (e.g., flexible chloro-thiazole groups) require:

Restraints : Apply SHELXL restraints (DFIX, SIMU) to bond lengths/angles in the thiazole ring .

Twinned Data Handling : Use TWIN/BASF commands for non-merohedral twinning (common in thiazolidinones) .

Validation : Cross-check with OLEX2 -generated Fourier maps to ensure residual density < 0.3 eÅ⁻³ .
Case Study : For a 10% disordered methoxy group, refine using PART -1 and free variables .

Q. How can the sulfanylidene group be selectively functionalized for SAR studies?

  • Methodological Answer : The C=S bond undergoes regioselective reactions:

Oxidation : Treat with m-CPBA (1.5 eq.) in CH₂Cl₂ at 0°C to form sulfoxides (C–S=O) .

Alkylation : React with methyl iodide (2 eq.) and K₂CO₃ in acetone to yield methylthio derivatives .
Monitoring : Track progress via TLC (hexane:ethyl acetate = 3:1) and confirm with 13C NMR (δ 45–50 ppm for S–CH₃) .

Q. What computational methods predict biological target interactions for this compound?

  • Methodological Answer : Molecular Docking (AutoDock Vina) and MD Simulations (GROMACS) are used:

Target Selection : Prioritize hemoglobin subunits (PDB: 1HHO) based on structural analogs .

Docking Parameters : Set grid boxes (20 ų) around heme pockets and run 50 genetic algorithm iterations.

Validation : Compare binding scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values from enzyme assays .

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